Technical Monograph: 4-Amino-2,5-dimethylbenzoic Acid
Technical Monograph: 4-Amino-2,5-dimethylbenzoic Acid
CAS Registry Number: 21339-73-1
Chemical Identity & Physiochemical Profile
4-Amino-2,5-dimethylbenzoic acid serves as a specialized aromatic building block in the synthesis of pharmaceuticals, particularly within the realm of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is a substituted benzoic acid where the lipophilic methyl groups at the 2 and 5 positions provide steric bulk, influencing the binding affinity and metabolic stability of downstream amides.
1.1 "The Passport" Data
| Parameter | Specification |
| CAS Number | 21339-73-1 |
| IUPAC Name | 4-Amino-2,5-dimethylbenzoic acid |
| Synonyms | 2,5-Dimethyl-4-aminobenzoic acid; 4-Amino-2,5-xinylic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water; soluble in aqueous alkali |
| pKa (Calc) | ~4.8 (COOH), ~2.5 (NH₂ conjugate acid) |
| Boiling Point | ~341.4°C (Predicted at 760 mmHg) |
Synthetic Pathways & Process Chemistry
The synthesis of 4-amino-2,5-dimethylbenzoic acid is non-trivial due to the need for regioselective control. The most robust, scalable route involves the catalytic hydrogenation of 2,5-dimethyl-4-nitrobenzoic acid . This approach minimizes byproduct formation compared to direct carboxylation of xylidines.
2.1 Primary Synthesis Route: Nitro-Reduction
Reaction Logic: The precursor, 2,5-dimethyl-4-nitrobenzoic acid (CAS 6954-70-7), possesses a nitro group that is readily reduced to an amine. Using Palladium on Carbon (Pd/C) allows for a clean transformation under mild conditions, preserving the carboxylic acid moiety without the need for protecting groups.
Step-by-Step Protocol:
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Preparation: Charge a high-pressure hydrogenation reactor with 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) dissolved in Methanol (10 volumes). Methanol is chosen for its high solubility of the nitro-acid and ease of removal.
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Catalyst Loading: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Add the catalyst as a water-wet paste to prevent ignition of methanol vapors.
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Hydrogenation: Purge the system with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously at 25–40°C .
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Causality: Higher temperatures (>50°C) may encourage decarboxylation or methylation side reactions.
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Monitoring: Monitor reaction progress via HPLC. The disappearance of the nitro peak and appearance of the amino peak (shifted to lower retention time due to polarity) confirms conversion.
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Workup:
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Filter the catalyst through a bed of Celite (diatomaceous earth) to remove Pd/C.
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Concentrate the filtrate under reduced pressure to obtain the crude solid.
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Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity off-white crystals.
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2.2 Visualization of Synthesis Logic
The following diagram illustrates the transformation and the critical decision points in the workup to ensure high purity.
Figure 1: Catalytic hydrogenation workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The presence of two methyl groups creates a distinct NMR signature that differentiates this isomer from 4-amino-3,5-dimethylbenzoic acid.
3.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
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δ 7.45 ppm (s, 1H): Aromatic proton at C6 (ortho to COOH).
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δ 6.45 ppm (s, 1H): Aromatic proton at C3 (ortho to NH₂).
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δ 5.60 ppm (s, 2H): Amino protons (-NH₂).
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δ 2.40 ppm (s, 3H): Methyl group at C2.
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δ 2.10 ppm (s, 3H): Methyl group at C5.
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Interpretation: The two aromatic protons appear as singlets because they are para to each other and have no adjacent protons, confirming the 2,5-substitution pattern.
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3.2 Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+) or (-)
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Observed Mass:
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[M+H]⁺ = 166.2 m/z
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[M-H]⁻ = 164.2 m/z
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Fragmentation: Loss of CO₂ (M-44) is common in benzoic acids.
Pharmaceutical & Industrial Applications
The 4-amino-2,5-dimethylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, often functioning as a bioisostere for PABA (para-aminobenzoic acid) but with altered metabolic properties due to steric hindrance.
4.1 Drug Development Utility
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Kinase Inhibitors: The carboxylic acid can be converted to an amide to bind into the ATP-binding pocket of kinases. The 2,5-dimethyl pattern forces the amide bond out of planarity, potentially improving selectivity against specific tyrosine kinases.
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Procainamide Analogs: As a structural relative to procainamide (antiarrhythmic), derivatives of this acid are explored for sodium channel blocking activity with reduced hydrolysis rates (steric protection of the amide).
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Peptide Mimetics: Used as a rigid linker in peptidomimetics to induce specific turn conformations in protein-protein interaction inhibitors.
4.2 Industrial Applications
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Dyes & Pigments: The compound serves as a diazo component. The amino group can be diazotized and coupled with phenols or naphthols to create azo dyes. The methyl groups shift the absorption maximum (bathochromic shift) compared to unsubstituted analogs.
Safety & Handling (EHS)
While not classified as a highly potent API, standard laboratory safety protocols apply.
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GHS Classification:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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STOT-SE (Category 3, Respiratory)
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Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the amino group, which can darken the solid over time (browning).
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5.1 Emergency Workflow
Figure 2: Emergency response logic for exposure to substituted benzoic acids.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21339-73-1, 4-Amino-2,5-dimethylbenzoic acid. Retrieved from [Link]
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Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry.[1] Retrieved from [Link][][3]
- Google Patents.CN104045574A: Method for preparing 4-aminobenzoic acid derivatives by catalytic hydrogenation. (Analogous process validation).
